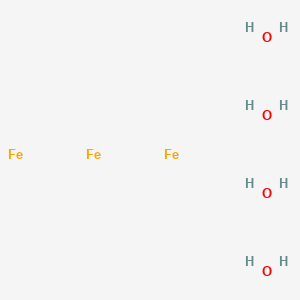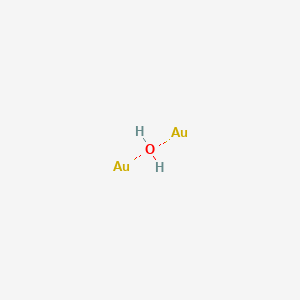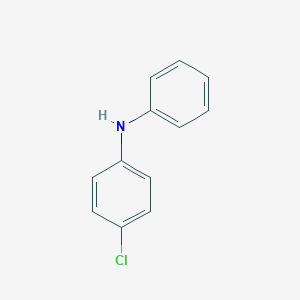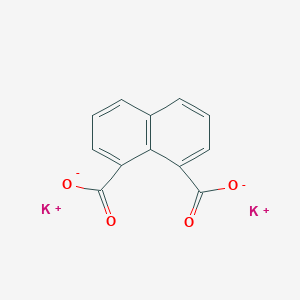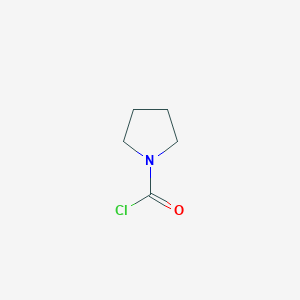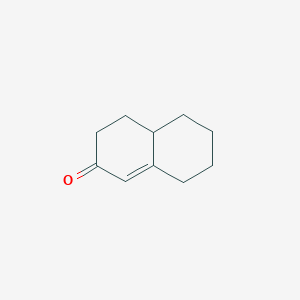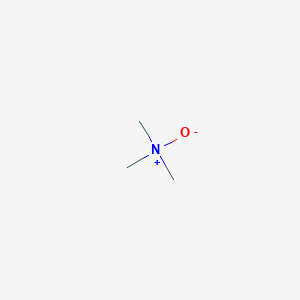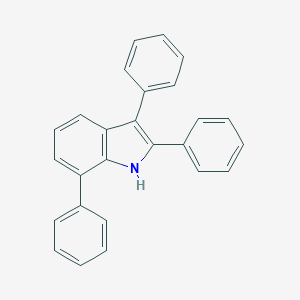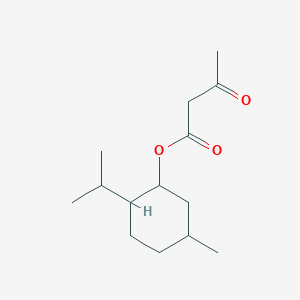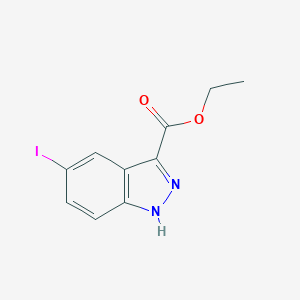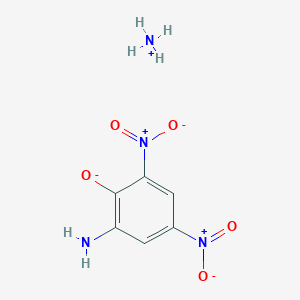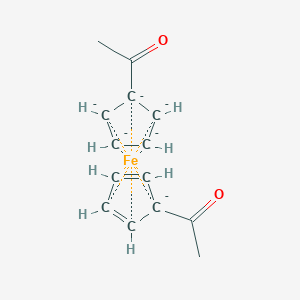
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and versatility in chemical reactions.
Mechanism of Action
Mode of Action
The compound “1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron” is involved in the Diels–Alder addition . The degenerate sigmatropic migration is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal/mol . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron typically involves the reaction of cyclopentadiene with iron carbonyl compounds. One common method is the reaction of cyclopentadiene with iron pentacarbonyl under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of various organometallic complexes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of catalysts and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different reactivity and applications.
Ferrocene: Another cyclopentadienyl complex with distinct properties and uses.
Uniqueness
1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
1273-94-5 |
|---|---|
Molecular Formula |
C14H14FeO2-6 |
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |
InChI Key |
DAVCBKPWWUUYNL-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Canonical SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
